

In-Depth Technical Guide: 1-Bromo-1,1-dichloroacetone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Bromo-1,1-dichloroacetone

Cat. No.: B15549676

[Get Quote](#)

CAS Number: 1751-16-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-Bromo-1,1-dichloroacetone**, a trihaloketone identified as a disinfection byproduct (DBP) in drinking water. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from closely related analogs and established chemical principles to offer a detailed resource for researchers. The document covers physicochemical properties, a detailed, plausible experimental protocol for its synthesis, predicted spectroscopic data for characterization, and a discussion of its chemical reactivity. Furthermore, its formation as a disinfection byproduct and potential toxicological relevance are addressed.

Physicochemical Properties

Quantitative data for **1-Bromo-1,1-dichloroacetone** is not extensively reported. The following table summarizes its basic properties and includes data for structurally related compounds for comparison.

Property	1-Bromo-1,1-dichloroacetone	1,1-Dichloroacetone	1-Bromo-1-chloroacetone	Bromoacetone
CAS Number	1751-16-2	513-88-2	72007-33-1	598-31-2
Molecular Formula	C ₃ H ₃ BrCl ₂ O	C ₃ H ₄ Cl ₂ O	C ₃ H ₄ BrClO	C ₃ H ₅ BrO
Molecular Weight (g/mol)	205.87	126.97	171.42	136.98
Appearance	Predicted: Colorless to yellowish liquid or solid	Oily liquid	Predicted: Liquid	Clear colorless liquid
Boiling Point (°C)	Predicted: >120	120	Not available	137
Density (g/cm ³)	Predicted: >1.3	1.305 (at 15°C)	Not available	1.63
Solubility	Predicted: Slightly soluble in water; soluble in organic solvents	Slightly soluble in water; soluble in alcohol and ether	Predicted: Soluble in organic solvents	Poorly soluble in water

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **1-Bromo-1,1-dichloroacetone** is not readily available in the scientific literature. However, a plausible synthetic route can be devised based on the general methods for the halogenation of ketones. The synthesis of mixed trihaloacetones is challenging due to the difficulty in controlling the regioselectivity of the halogenation reactions. The following protocol is a generalized procedure that would require optimization for the specific synthesis of **1-Bromo-1,1-dichloroacetone**.

General Synthetic Approach: Sequential Halogenation of Acetone

The synthesis would likely proceed via a two-step halogenation of acetone. Direct chlorination of acetone can lead to a mixture of mono- and di-chlorinated products. Subsequent bromination of a dichlorinated acetone intermediate could yield the target compound. Controlling the reaction conditions (temperature, stoichiometry of halogenating agents, and catalyst) is crucial to favor the formation of the desired 1-bromo-1,1-dichloro isomer.

Detailed Experimental Protocol (Proposed)

Materials:

- 1,1-Dichloroacetone
- Bromine (Br_2)
- Acetic acid (glacial)
- Sodium bicarbonate (NaHCO_3) solution (saturated)
- Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution (5%)
- Anhydrous magnesium sulfate (MgSO_4)
- Dichloromethane (CH_2Cl_2)
- Round-bottom flask (three-necked)
- Dropping funnel
- Reflux condenser
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Distillation apparatus (for vacuum distillation)

Procedure:

- **Reaction Setup:** In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.
- **Reactant Addition:** Charge the flask with 1,1-dichloroacetone (1.0 eq) and glacial acetic acid (as solvent).
- **Bromination:** Cool the flask in an ice bath. Slowly add a solution of bromine (1.0-1.1 eq) in glacial acetic acid to the stirred solution of 1,1-dichloroacetone via the dropping funnel. Maintain the temperature below 10 °C during the addition.
- **Reaction Monitoring:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material and the formation of the product.
- **Quenching:** Once the reaction is deemed complete, carefully pour the reaction mixture into a larger beaker containing crushed ice and water.
- **Neutralization and Workup:** Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases. Any remaining bromine color can be quenched by the addition of a 5% sodium thiosulfate solution.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
- **Drying and Solvent Removal:** Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product, which will likely be a mixture of halogenated acetones, should be purified by vacuum fractional distillation to isolate **1-Bromo-1,1-dichloroacetone**.

Safety Precautions: Halogenated acetones are lachrymatory and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective

equipment, including gloves and safety goggles. Bromine is highly corrosive and toxic; handle with extreme care.

Spectroscopic Data (Predicted)

Experimental spectroscopic data for **1-Bromo-1,1-dichloroacetone** is not available. The following data is predicted based on the analysis of structurally similar compounds and general spectroscopic principles.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show a single peak corresponding to the methyl protons.

Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
2.5 - 2.8	Singlet	3H	-CH ₃

The chemical shift of the methyl protons is influenced by the electronegative α-substituents. The presence of one bromine and two chlorine atoms on the adjacent carbon will deshield the methyl protons, shifting them downfield compared to acetone (δ ≈ 2.1 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to show two signals.

Predicted Chemical Shift (δ, ppm)	Assignment
~30-35	-CH ₃
~80-90	-C(Br)(Cl) ₂
~190-195	C=O

The carbonyl carbon will appear in the typical region for ketones. The α-carbon, substituted with three electronegative halogens, will be significantly deshielded. The methyl carbon will be slightly deshielded compared to acetone.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carbonyl group and C-H bonds.

Predicted Wavenumber (cm ⁻¹)	Vibration	Intensity
~1720-1740	C=O stretch	Strong
~2900-3000	C-H stretch (methyl)	Medium
~1350-1450	C-H bend (methyl)	Medium
<800	C-Cl and C-Br stretches	Strong

The C=O stretching frequency will be higher than in acetone due to the electron-withdrawing effect of the halogens on the α -carbon.

Mass Spectrometry (MS)

The mass spectrum is expected to show a complex molecular ion region due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, ~3:1 ratio). The fragmentation pattern will likely involve the loss of halogen atoms and the acetyl group.

Predicted Fragmentation Pattern:

- Molecular Ion (M⁺): A cluster of peaks will be observed due to the various isotopic combinations of Br and Cl.
- [M-Br]⁺: Loss of a bromine radical.
- [M-Cl]⁺: Loss of a chlorine radical.
- [CH₃CO]⁺ (m/z 43): A prominent peak corresponding to the acetyl cation, which is a common fragment for methyl ketones.

Chemical Reactivity and Potential Applications

1-Bromo-1,1-dichloroacetone belongs to the class of α -haloketones, which are versatile intermediates in organic synthesis due to their two electrophilic centers: the carbonyl carbon and the α -carbon.^[1]

General Reactivity

- **Nucleophilic Substitution:** The α -carbon is highly susceptible to nucleophilic attack, leading to the displacement of one of the halogen atoms. The reactivity order for the leaving group is typically $\text{Br} > \text{Cl}$.
- **Favorskii Rearrangement:** In the presence of a base, α -haloketones can undergo the Favorskii rearrangement to form carboxylic acid derivatives.
- **Reactions with Nucleophiles:** It is expected to react with a wide range of nucleophiles, including amines, thiols, and carbanions, at the α -carbon.

The presence of three halogen atoms on the α -carbon makes **1-Bromo-1,1-dichloroacetone** a highly reactive electrophile.

Potential Applications

Given its reactivity, **1-Bromo-1,1-dichloroacetone** could serve as a building block for the synthesis of various chemical structures, although no specific applications have been reported in the literature. Its potential use in the synthesis of pharmaceuticals or agrochemicals would depend on the specific target molecules.

Formation as a Disinfection Byproduct and Toxicological Profile

Formation Mechanism in Drinking Water

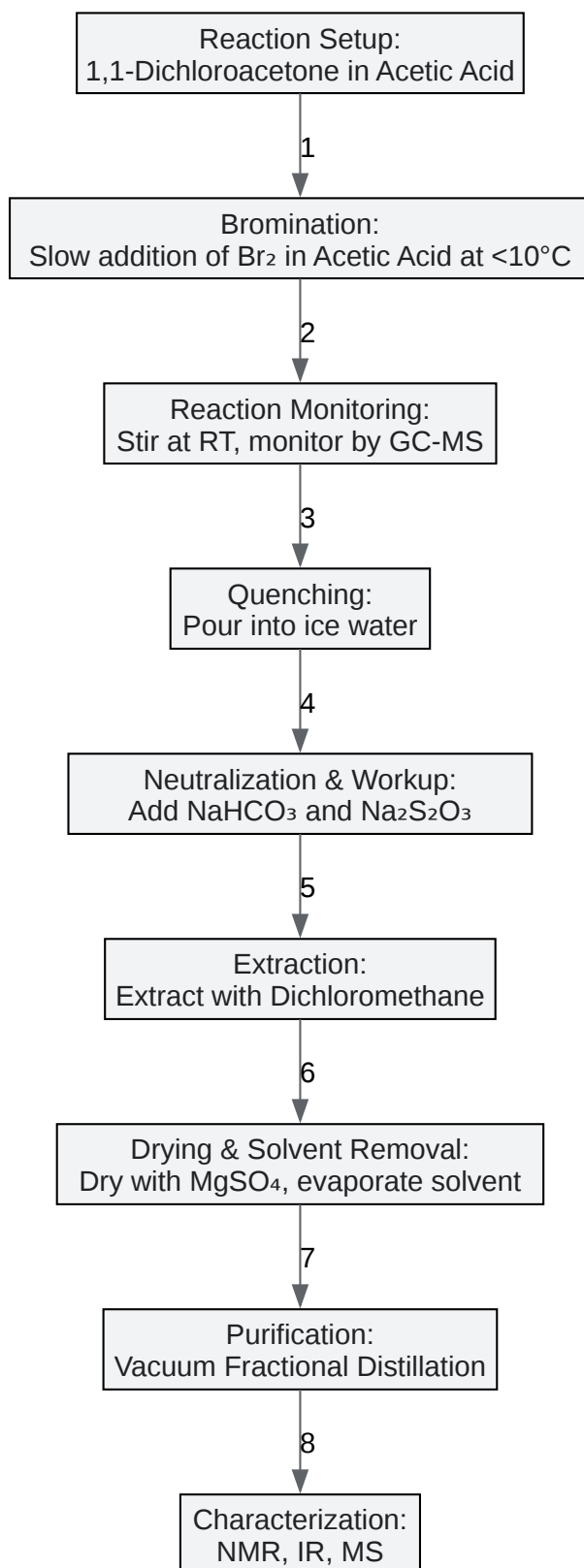
1-Bromo-1,1-dichloroacetone is formed during water disinfection processes, such as chlorination, when natural organic matter (NOM) reacts with both chlorine and bromide ions present in the source water. The formation pathway involves the electrophilic halogenation of ketone or enol intermediates derived from NOM.

Toxicological Information

There is limited toxicological data available specifically for **1-Bromo-1,1-dichloroacetone**. However, haloacetones as a class of disinfection byproducts are known to exhibit toxicity. Studies on other haloacetones have shown them to be cytotoxic and genotoxic.[2] The high reactivity of α -haloketones suggests that they can readily react with biological nucleophiles, such as amino acid residues in proteins and DNA bases, which is a potential mechanism of their toxicity. Further research is needed to fully characterize the toxicological profile of **1-Bromo-1,1-dichloroacetone**.

Visualizations

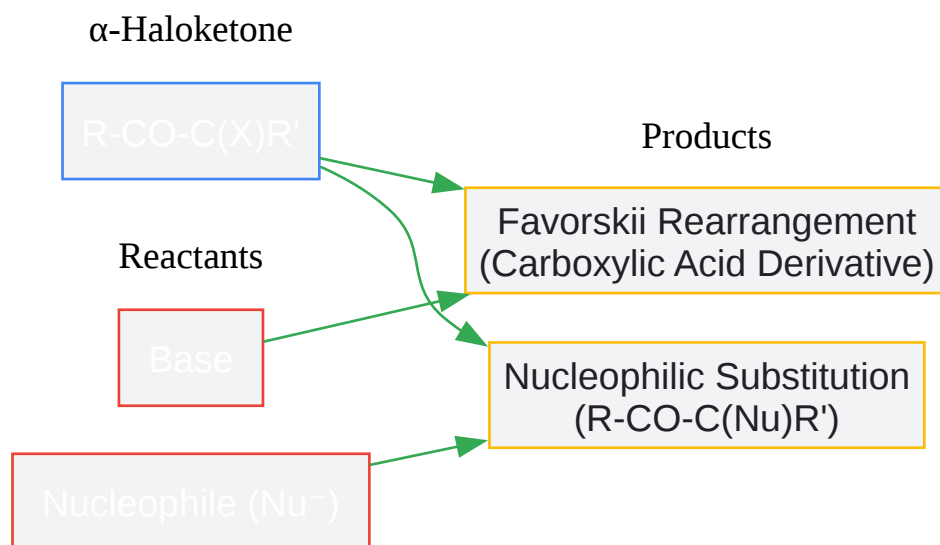
Experimental Workflow for Synthesis



[Click to download full resolution via product page](#)

Caption: Proposed experimental workflow for the synthesis of **1-Bromo-1,1-dichloroacetone**.

Reactivity of α -Haloketones



[Click to download full resolution via product page](#)

Caption: General reactivity pathways of α -haloketones.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Chemistry of α -Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Haloketones: A class of unregulated priority DBPs with high contribution to drinking water cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: 1-Bromo-1,1-dichloroacetone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15549676#1-bromo-1-1-dichloroacetone-cas-number-1751-16-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com